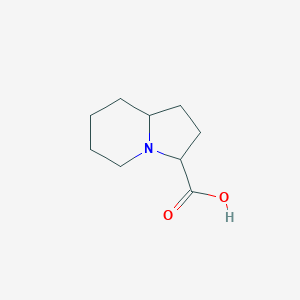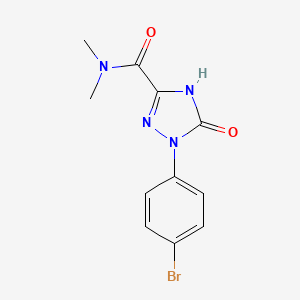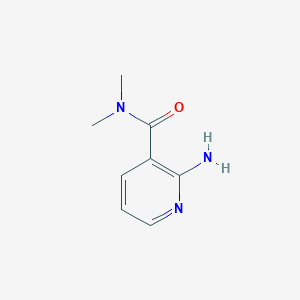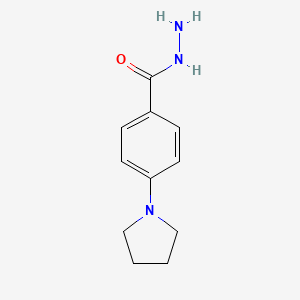
1-(4-Nitrophenyl)pyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Nitrophenyl)pyridin-1-ium chloride is a pyridinium salt with the molecular formula C11H9ClN2O2. This compound is characterized by the presence of a nitrophenyl group attached to the pyridinium ion. Pyridinium salts are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science .
Vorbereitungsmethoden
The synthesis of 1-(4-Nitrophenyl)pyridin-1-ium chloride typically involves the reaction of 4-nitrophenyl chloride with pyridine. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The product is then purified by recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
1-(4-Nitrophenyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Common reagents and conditions used in these reactions include:
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide, sodium thiolate.
Oxidation: Potassium permanganate, chromium trioxide.
Major products formed from these reactions include 1-(4-aminophenyl)pyridin-1-ium chloride (from reduction) and various substituted pyridinium salts (from substitution reactions) .
Wissenschaftliche Forschungsanwendungen
1-(4-Nitrophenyl)pyridin-1-ium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other pyridinium salts and related compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties due to the presence of the nitrophenyl group.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 1-(4-Nitrophenyl)pyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The pyridinium ion can interact with negatively charged sites on proteins and nucleic acids, affecting their function .
Vergleich Mit ähnlichen Verbindungen
1-(4-Nitrophenyl)pyridin-1-ium chloride can be compared with other pyridinium salts such as:
1-(4-Aminophenyl)pyridin-1-ium chloride: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.
1-(4-Methylphenyl)pyridin-1-ium chloride: Contains a methyl group, which affects its electronic properties and reactivity.
1-(4-Hydroxyphenyl)pyridin-1-ium chloride: The presence of a hydroxyl group imparts different chemical and biological properties.
Eigenschaften
CAS-Nummer |
61083-49-6 |
|---|---|
Molekularformel |
C11H9ClN2O2 |
Molekulargewicht |
236.65 g/mol |
IUPAC-Name |
1-(4-nitrophenyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C11H9N2O2.ClH/c14-13(15)11-6-4-10(5-7-11)12-8-2-1-3-9-12;/h1-9H;1H/q+1;/p-1 |
InChI-Schlüssel |
IKEPXBXYEZKSFY-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=[N+](C=C1)C2=CC=C(C=C2)[N+](=O)[O-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


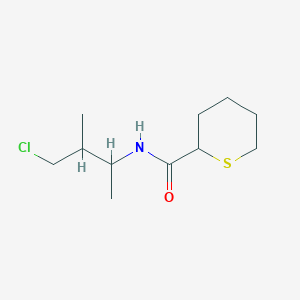


![6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one](/img/structure/B13008086.png)
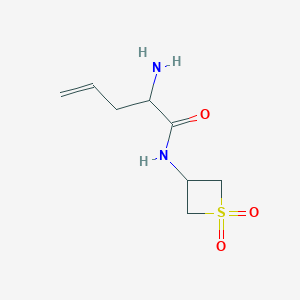
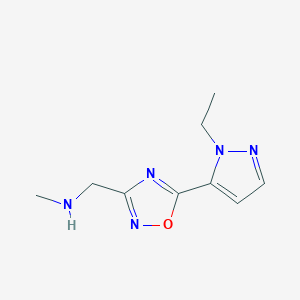
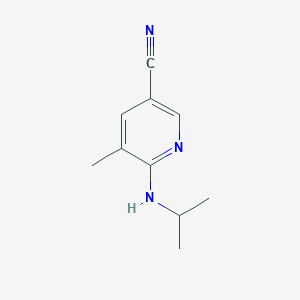

![5-Methylbenzo[d]isothiazole](/img/structure/B13008134.png)
![3-(((Tert-butyldimethylsilyl)oxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13008138.png)
